H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-OH
Description
H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-OH is a nonapeptide characterized by a Tyr-Gly-Gly N-terminal motif, a structural feature reminiscent of endogenous opioid peptides like enkephalins (e.g., Tyr-Gly-Gly-Phe-Met/Leu). However, its sequence diverges significantly with the inclusion of leucine (Leu), isoleucine (Ile), and three arginine (Arg) residues. The peptide’s molecular weight is approximately 1,300 Da, and its structure combines flexible Gly-Gly segments with hydrophobic (Leu, Ile) and cationic (Arg) regions, likely influencing its stability, solubility, and biological activity .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84N18O11/c1-5-30(4)42(48(79)68-37(49(80)81)16-11-23-62-52(58)59)70-45(76)36(15-10-22-61-51(56)57)66-44(75)35(14-9-21-60-50(54)55)67-46(77)38(24-29(2)3)69-47(78)39(26-31-12-7-6-8-13-31)65-41(73)28-63-40(72)27-64-43(74)34(53)25-32-17-19-33(71)20-18-32/h6-8,12-13,17-20,29-30,34-39,42,71H,5,9-11,14-16,21-28,53H2,1-4H3,(H,63,72)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,70,76)(H,80,81)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWJMLXKYUVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84N18O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-OH. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage.
Resin Selection and Initial Attachment
The synthesis begins with anchoring the C-terminal amino acid (arginine) to a resin. Acid-labile resins, such as Wang or Rink amide resins, are preferred for their compatibility with Fmoc chemistry. The arginine side chain is protected with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to prevent undesired side reactions during coupling.
Sequential Coupling and Deprotection
Each amino acid is coupled using activating agents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt). For example, the coupling efficiency for arginine residues is optimized by extending reaction times to 2 hours and using a 3-fold molar excess of activated amino acids. Deprotection of the Fmoc group is achieved with 20% piperidine in dimethylformamide (DMF), ensuring minimal racemization.
Table 1: Coupling Efficiency for Key Residues
| Amino Acid | Coupling Reagent | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Arginine | HBTU/HOBt | 120 | 92 |
| Leucine | DIC/HOBt | 60 | 95 |
| Isoleucine | HCTU/DIEA | 90 | 89 |
Cleavage and Global Deprotection
After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing scavengers such as triisopropylsilane (TIS) and ethanedithiol (EDT). A typical cleavage mixture (TFA:TIS:EDT:H₂O = 95:2.5:2.5:2.5) ensures simultaneous removal of side-chain protecting groups. The crude product is precipitated in cold diethyl ether, yielding a purity of 70–85% before purification.
Industrial-Scale Production
Industrial synthesis of this compound employs automated peptide synthesizers to enhance reproducibility and yield. Key advancements include:
Automated Synthesizers
Modern systems like the Liberty Blue microwave-assisted synthesizer enable rapid coupling cycles (5–10 minutes per residue) while maintaining temperatures at 50°C to prevent aggregation. For arginine-rich sequences, pre-activation of amino acids with HBTU and 1-hydroxy-7-azabenzotriazole (HOAt) improves coupling efficiency to >98%.
Fragment Condensation
For peptides exceeding 20 residues, fragment condensation is utilized. For example, the sequence is divided into two segments: H-Tyr-Gly-Gly-Phe-Leu and Arg-Arg-Ile-Arg-OH. These fragments are synthesized separately and ligated using native chemical ligation (NCL) in solution. This approach reduces truncation byproducts by 40% compared to linear SPPS.
Purification and Characterization
Purification is critical due to the presence of deletion sequences and racemization byproducts.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) separates impurities using a gradient of 0.1% TFA in water and acetonitrile. The target peptide typically elutes at 12–14 minutes under these conditions. Semi-preparative HPLC increases purity to >95%, with a recovery rate of 80–90%.
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (calculated: 1337.6 Da; observed: 1337.8 Da). Electrospray ionization (ESI)-MS further identifies truncation products, such as H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH (observed: 1120.4 Da), which are excluded during purification.
Challenges and Mitigation Strategies
Arginine-Induced Aggregation
The high density of arginine residues (four in nine positions) promotes aggregation during synthesis. This is mitigated by:
Comparative Analysis of Synthesis Protocols
Table 2: Yield and Purity Across Methods
| Method | Scale (mmol) | Purity (%) | Yield (%) |
|---|---|---|---|
| Manual SPPS | 0.1 | 85 | 70 |
| Automated SPPS | 1.0 | 95 | 88 |
| Fragment Condensation | 5.0 | 98 | 75 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions: H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents.
Major Products:
Oxidation: Dityrosine-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery system and in the development of peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with G-protein-coupled receptors (GPCRs) or ion channels, influencing cellular responses such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Features
The table below compares H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-OH with structurally related peptides from the evidence:
Key Observations:
Sequence Motifs :
- The Tyr-Gly-Gly motif in the target peptide is shared with enkephalins but diverges with Arg-rich C-terminal residues. This contrasts with H-Phe-Gly-Gly-Phe-Phe-OH (ID:1), which lacks charged residues and may aggregate due to hydrophobic Phe-Phe termini .
- Proline-rich sequences (e.g., TYR-ARG-PRO-PRO-GLY-PHE-SER-PRO-PHE-ARG) introduce conformational rigidity, unlike the flexible Gly-Gly segment in the target peptide .
Biological Implications: While RGD motifs (Arg-Gly-Asp) are known for integrin binding (), the target’s Arg clusters may interact with distinct receptors, such as G-protein-coupled receptors (GPCRs) or proteoglycans . The Leu-Ile hydrophobic core may improve membrane association compared to purely hydrophilic peptides like H-LEU-THR-ARG-PRO-ARG-TYR-OH (ID:10) .
Stability and Pharmacokinetics
- Enzymatic Degradation: The target’s Arg residues may confer resistance to aminopeptidases, unlike enkephalins, which are rapidly cleaved. This contrasts with H-Phe-Gly-Gly-Phe-Phe-OH (ID:1), which lacks protective charged residues .
- Lipophilicity : The absence of adamantane (Ada) substitutions (seen in compounds like H-Tyr-Ada-Gly-Phe-Met-OH) suggests lower membrane permeability but higher aqueous solubility compared to Ada-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
